Cas no 91267-24-2 (Benzenamine, 4-(propylthio)-, hydrochloride)

Benzenamine, 4-(propylthio)-, hydrochloride Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 4-(propylthio)-, hydrochloride
- [4-(Propylthio)phenyl]amine hydrochloride
- MFCD01191736
- 91267-24-2
- 4-(PROPYLSULFANYL)ANILINE HYDROCHLORIDE
- 4-(Propylthio)aniline hydrochloride, AldrichCPR
- [4-(Propylthio)phenyl]aminehydrochloride
- [4-(Propylthio)phenyl]amine HCl
- 4-propylsulfanylaniline;hydrochloride
-
- MDL: MFCD01191736
- Inchi: InChI=1S/C9H13NS.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h3-6H,2,7,10H2,1H3;1H
- InChI Key: NIZMLJZTRGWZRP-UHFFFAOYSA-N
- SMILES: CCCSC1=CC=C(C=C1)N.Cl
Computed Properties
- Exact Mass: 203.0535483Da
- Monoisotopic Mass: 203.0535483Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 97.7
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.3Ų
Benzenamine, 4-(propylthio)-, hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658355-10g |
4-(Propylthio)aniline hydrochloride |
91267-24-2 | 98% | 10g |
¥4417.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658355-25g |
4-(Propylthio)aniline hydrochloride |
91267-24-2 | 98% | 25g |
¥8729.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658355-1g |
4-(Propylthio)aniline hydrochloride |
91267-24-2 | 98% | 1g |
¥1204.00 | 2024-04-25 | |
1PlusChem | 1P00J4HU-5g |
[4-(propylthio)phenyl]amine hydrochloride |
91267-24-2 | 95% | 5g |
$240.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1658355-5g |
4-(Propylthio)aniline hydrochloride |
91267-24-2 | 98% | 5g |
¥3549.00 | 2024-04-25 | |
1PlusChem | 1P00J4HU-1g |
[4-(propylthio)phenyl]amine hydrochloride |
91267-24-2 | 95% | 1g |
$72.00 | 2024-04-20 | |
A2B Chem LLC | AI91490-5g |
[4-(propylthio)phenyl]amine hydrochloride |
91267-24-2 | 95% | 5g |
$212.00 | 2024-05-20 | |
A2B Chem LLC | AI91490-1g |
[4-(propylthio)phenyl]amine hydrochloride |
91267-24-2 | 95% | 1g |
$61.00 | 2024-05-20 |
Benzenamine, 4-(propylthio)-, hydrochloride Related Literature
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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4. Book reviews
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Additional information on Benzenamine, 4-(propylthio)-, hydrochloride
Benzenamine, 4-(propylthio)-, hydrochloride: A Comprehensive Overview
Benzenamine, 4-(propylthio)-, hydrochloride, with the CAS number 91267-24-2, is a significant compound in the realm of pharmaceutical and chemical research. This compound, often referred to as 4-propylthiophenylamine hydrochloride, has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of both aromatic and thioether functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more amenable for various biochemical assays and pharmaceutical formulations. Its molecular structure, characterized by a benzene ring substituted with an amine group at the para position relative to a propylthio group, imparts specific electronic and steric properties that are exploited in drug design.
In recent years, the interest in 4-propylthiophenylamine hydrochloride has surged due to its role as a precursor in the synthesis of novel therapeutic agents. Researchers have been exploring its potential in developing treatments for neurological disorders, where its ability to interact with specific biological targets is of paramount importance. The compound's aromatic nature allows it to mimic certain natural neurotransmitters, providing a basis for designing selective modulators.
One of the most compelling aspects of Benzenamine, 4-(propylthio)-, hydrochloride is its utility in the development of small-molecule drugs. The thioether group introduces a degree of flexibility that can be exploited to optimize binding affinities and pharmacokinetic profiles. This has led to several studies focusing on derivatives of this compound, aiming to enhance their bioavailability and reduce potential side effects.
The pharmaceutical industry has been particularly interested in exploring the potential of 4-propylthiophenylamine hydrochloride as a scaffold for new drugs. Its structural motif is found in several approved medications, highlighting its importance as a building block in medicinal chemistry. The compound's ability to undergo further functionalization makes it a valuable asset in synthetic chemistry.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the properties of Benzenamine, 4-(propylthio)-, hydrochloride. Molecular modeling studies have revealed insights into its interactions with biological targets, which are crucial for designing drugs with high efficacy and selectivity. These computational approaches have complemented experimental efforts, providing a more holistic view of the compound's behavior.
The synthesis of 4-propylthiophenylamine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yields and purity. The process typically begins with the thiophilic substitution reaction between propylthiol and an appropriate benzene derivative, followed by conversion to the amine salt. Advances in catalytic systems have improved the efficiency of these reactions, making the synthesis more sustainable and scalable.
In addition to its pharmaceutical applications, Benzenamine, 4-(propylthio)-, hydrochloride has shown promise in material science research. Its unique electronic properties make it a candidate for use in organic semiconductors and conductive polymers. These materials are essential components in flexible electronics and advanced sensors, where their ability to conduct electricity under specific conditions is highly valued.
The safety profile of 4-propylthiophenylamine hydrochloride is another critical aspect that has been thoroughly investigated. While it does not pose significant acute toxicity risks under controlled conditions, long-term exposure studies are necessary to fully understand its chronic effects. Researchers are employing various toxicological assays to assess its potential health impacts and ensure safe handling practices.
The regulatory landscape surrounding Benzenamine, 4-(propylthio)-, hydrochloride is also evolving. As new applications emerge, regulatory agencies are updating guidelines to ensure that its use complies with safety and environmental standards. This includes guidelines for industrial production, laboratory handling, and waste disposal. Compliance with these regulations is essential for responsible innovation in chemical research.
In conclusion,Benzenamine, 4-(propylthio)-, hydrochloride (CAS no 91267-24-2) represents a fascinating compound with diverse applications across pharmaceuticals and material science. Its unique structural features make it a valuable intermediate for drug development and an intriguing candidate for advanced materials. As research continues to uncover new possibilities for this compound,4-propylthiophenylamine hydrochloride is poised to play an increasingly important role in scientific advancements.
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